2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It is characterized by its unique structure, which includes a quinoline moiety fused with a cycloheptathiophene and a triazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an enaminonitrile intermediate, followed by a tandem reaction involving benzohydrazides. This reaction can be facilitated under microwave irradiation at elevated temperatures (e.g., 140°C) in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of eco-friendly and catalyst-free methods, such as microwave-mediated synthesis, can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Known for its antimicrobial properties.
2-Cyanomethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits antibacterial activity.
Uniqueness
2-(2-Quinolyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its fused ring system, which combines quinoline, cycloheptathiophene, and triazolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H17N5S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
15-quinolin-2-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C21H17N5S/c1-2-7-14-17(9-3-1)27-21-18(14)20-24-19(25-26(20)12-22-21)16-11-10-13-6-4-5-8-15(13)23-16/h4-6,8,10-12H,1-3,7,9H2 |
InChI Key |
GTLGFOASSVBXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.